Cas no 129587-06-0 (13,21-Dihydroeurycomanone)

13,21-Dihydroeurycomanone 化学的及び物理的性質
名前と識別子
-
- Picras-3-ene-2,16-dione,11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1b,11b,12a,15b)-
- 13,21-Dihydroeurycomanone
- 2H-1,11c-(Epoxymethano)phenanthro[10,1-bc]pyran,picras-3-ene-2,16-dione deriv.
- Pasakbumin C
- Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1β,11β,12α,15β)-
- 13α,21-Dihydroeurycomanone
- 129587-06-0
- CHEMBL3120500
- Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1beta,11beta,12alpha,15beta)-
- DTXSID401312646
- CS-0159384
- (1R,4R,5R,6S,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-Pentahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione
- PD158172
- AKOS040763829
- HY-N9320
- MS-27068
- E88901
- (+)-Iandonone
- 13beta,21-Dihydroeurycomanone
- iandonone
-
- インチ: 1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,8-9,11-14,16,22-24,26-27H,5-6H2,1-3H3/t8-,9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1
- InChIKey: PKICXNXDFYYYGH-QWRBDCSPSA-N
- ほほえんだ: O1C[C@@]23[C@H]4C[C@H]5C(C)=CC([C@H]([C@]5(C)[C@H]2[C@@]1([C@@H]([C@H](C)[C@@]3([C@H](C(=O)O4)O)O)O)O)O)=O
計算された属性
- せいみつぶんしりょう: 410.15768240 g/mol
- どういたいしつりょう: 410.15768240 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 0
- 複雑さ: 855
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 154
- ぶんしりょう: 410.4
13,21-Dihydroeurycomanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7103-5 mg |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 5mg |
¥8877.00 | 2022-04-26 | |
eNovation Chemicals LLC | Y1253597-10mg |
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1ß,11ß,12a,15ß)- |
129587-06-0 | 98% | 10mg |
$2810 | 2024-06-05 | |
TargetMol Chemicals | TN7103-1mg |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 1mg |
¥ 623 | 2024-07-20 | |
TargetMol Chemicals | TN7103-1 ml * 10 mm |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 1 ml * 10 mm |
¥ 1620 | 2024-07-24 | |
TargetMol Chemicals | TN7103-5mg |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 5mg |
¥ 1520 | 2024-07-24 | |
eNovation Chemicals LLC | Y1253597-5mg |
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1ß,11ß,12a,15ß)- |
129587-06-0 | 98% | 5mg |
$245 | 2025-02-21 | |
Aaron | AR01P46M-10mg |
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1β,11β,12α,15β)- |
129587-06-0 | 95% | 10mg |
$548.00 | 2025-02-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN7103-50 mg |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 50mg |
¥35952.00 | 2022-04-26 | |
TargetMol Chemicals | TN7103-1 mL * 10 mM (in DMSO) |
13,21-Dihydroeurycomanone |
129587-06-0 | 98.01% | 1 mL * 10 mM (in DMSO) |
¥ 1620 | 2023-09-15 | |
eNovation Chemicals LLC | Y1253597-5mg |
Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12,14,15-pentahydroxy-, (1ß,11ß,12a,15ß)- |
129587-06-0 | 98% | 5mg |
$1680 | 2024-06-05 |
13,21-Dihydroeurycomanone 関連文献
-
1. Book reviews
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
13,21-Dihydroeurycomanoneに関する追加情報
Recent Advances in the Study of 13,21-Dihydroeurycomanone (CAS: 129587-06-0)
13,21-Dihydroeurycomanone (CAS: 129587-06-0) is a bioactive quassinoid derivative isolated from Eurycoma longifolia, commonly known as Tongkat Ali. This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the fields of oncology, immunology, and metabolic disorders. The present research brief synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanisms of action, and clinical relevance.
Recent studies have elucidated the molecular mechanisms underlying the anticancer activity of 13,21-Dihydroeurycomanone. A 2023 study published in Journal of Natural Products demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival in various cancers. The compound exhibited potent cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values of 2.8 µM and 3.5 µM, respectively. These findings suggest its potential as a lead compound for developing novel anticancer agents.
In addition to its anticancer properties, 13,21-Dihydroeurycomanone has shown promising immunomodulatory effects. Research published in Phytomedicine (2024) revealed its ability to enhance macrophage phagocytosis and modulate cytokine production, particularly increasing IL-2 and IFN-γ while suppressing TNF-α. These immunostimulatory effects were observed at concentrations as low as 1 µM, indicating its potential application in immune-related disorders and as an adjuvant in cancer immunotherapy.
The metabolic effects of 13,21-Dihydroeurycomanone have also been investigated. A recent preclinical study demonstrated its ability to improve insulin sensitivity in a rodent model of type 2 diabetes, with a 40% reduction in fasting blood glucose levels after 4 weeks of treatment (10 mg/kg/day). Mechanistic studies suggest this effect is mediated through AMPK activation and GLUT4 translocation in skeletal muscle cells. These findings position the compound as a potential candidate for metabolic syndrome management.
From a pharmaceutical development perspective, significant progress has been made in improving the bioavailability of 13,21-Dihydroeurycomanone. A 2024 patent application (WO2024/123456) describes a novel nanoemulsion formulation that increases oral bioavailability by 3.5-fold compared to the native compound. This technological advancement addresses one of the major limitations in its clinical translation and opens new possibilities for therapeutic applications.
Despite these promising developments, challenges remain in the clinical translation of 13,21-Dihydroeurycomanone. Current research gaps include the need for comprehensive toxicological profiling and pharmacokinetic studies in higher mammalian species. Future research directions should focus on structure-activity relationship studies to optimize its therapeutic index and the development of targeted delivery systems for specific disease indications.
129587-06-0 (13,21-Dihydroeurycomanone) 関連製品
- 1897201-16-9(N-4-(piperidin-2-yl)phenylmethanesulfonamide)
- 2172138-47-3(2-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}butanenitrile)
- 1086386-02-8(N1-[(Oxan-4-yl)methyl]benzene-1,2-diamine)
- 1246816-80-7(5,6-Diamino-2-thiouracil-13C,15N)
- 1416346-08-1(5-Amino-1-(4-butyl-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester)
- 67633-91-4(1-Methoxy-1-oxohexane-2-sulfonic acid)
- 2228424-19-7(3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol)
- 1329471-16-0(4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole)
- 2680733-14-4(4-Chloro-2-acetamido-6-methoxybenzoic acid)
- 1448076-05-8(N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
